molecular formula C9H9ClO B1338442 2-Chloro-4-ethenyl-1-methoxybenzene CAS No. 80122-42-5

2-Chloro-4-ethenyl-1-methoxybenzene

Cat. No.: B1338442
CAS No.: 80122-42-5
M. Wt: 168.62 g/mol
InChI Key: VEAQVEYNUAWUMC-UHFFFAOYSA-N
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Description

2-Chloro-4-ethenyl-1-methoxybenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and a methoxy group

Scientific Research Applications

2-Chloro-4-ethenyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for the reactions involving “Benzene, 2-chloro-4-ethenyl-1-methoxy-” is likely to involve electrophilic aromatic substitution, similar to other benzene derivatives . This involves the formation of a sigma-bond to the benzene ring by an electrophile, followed by the removal of a proton .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethenyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethenyl-1-methoxybenzene, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes steps like Friedel-Crafts alkylation, followed by chlorination and methoxylation reactions. Each step requires specific reagents and conditions to achieve high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd/C

    Substitution: NaOCH3, NaOEt

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Ethyl derivatives

    Substitution: Various substituted benzene derivatives

Comparison with Similar Compounds

  • Benzene, 1-chloro-4-methoxy-
  • Benzene, 1-ethenyl-4-methoxy-
  • Benzene, 1-ethynyl-4-methoxy-

Comparison: 2-Chloro-4-ethenyl-1-methoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to Benzene, 1-chloro-4-methoxy-, the presence of the ethenyl group in this compound introduces additional reactivity, making it suitable for different types of chemical reactions .

Properties

IUPAC Name

2-chloro-4-ethenyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAQVEYNUAWUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456860
Record name Benzene, 2-chloro-4-ethenyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80122-42-5
Record name Benzene, 2-chloro-4-ethenyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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